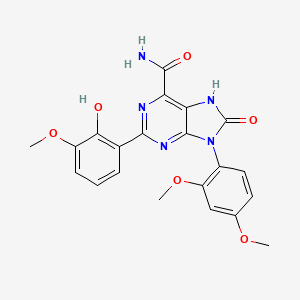

![molecular formula C11H13ClN2O2S B2449234 ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride CAS No. 299901-47-6](/img/structure/B2449234.png)

ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular weight of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is 204.23 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been used in a series of heterocyclization reactions . These reactions have resulted in the formation of various molecules, including thiophene, pyrazole, and coumarin derivatives .Physical And Chemical Properties Analysis

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry. It undergoes heterocyclization reactions to form thiophene, pyrazole, and coumarin derivatives, all of which incorporate the benzo[d]imidazole moiety . These heterocycles are found in many pharmaceuticals due to their diverse biological activities.

Antitumor Activity

Derivatives synthesized from ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride have shown promising antitumor properties. Studies have reported the efficacy of these derivatives against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . This highlights its potential as a key compound in developing new anticancer drugs.

Development of Organic Synthesis Methodologies

The compound is used in organic synthesis to develop new methodologies for constructing complex molecules. Its reactivity with different chemical reagents allows for the exploration of novel synthetic routes, contributing to the advancement of synthetic organic chemistry .

Functional Molecules for Everyday Applications

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is integral in creating functional molecules used in daily life applications. The imidazole ring, a part of this compound, is a key component in materials science and industrial chemistry due to its versatility .

Antibacterial and Antimicrobial Agents

The compound and its derivatives have been studied for their antibacterial and antimicrobial properties. They have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for infections .

Anti-Inflammatory and Analgesic Effects

Research indicates that imidazole derivatives exhibit anti-inflammatory and analgesic effects. This makes them potential candidates for the development of new drugs to treat conditions like arthritis and pain management .

Antiviral and Antifungal Applications

Imidazole-containing compounds, such as those derived from ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride, have been explored for their antiviral and antifungal activities. This is particularly relevant in the search for treatments against resistant strains of viruses and fungi .

Anticancer Research

The compound’s derivatives continue to be a focus in anticancer research due to their potential to inhibit the growth of cancer cells. This research is crucial for the development of targeted cancer therapies .

Antihypertensive Agents

Some derivatives of this compound have been evaluated for their antihypertensive properties, which could lead to new treatments for high blood pressure .

Antidiabetic Activity

The imidazole ring is a common feature in many antidiabetic drugs. Derivatives of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride are being studied for their potential to regulate blood sugar levels .

Gastroprotective Effects

Compounds synthesized from ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride are being researched for their gastroprotective effects, which could lead to new treatments for ulcers and other gastrointestinal disorders .

Neuroprotective Properties

There is ongoing research into the neuroprotective properties of imidazole derivatives, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

Target of Action

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a compound that contains an imidazole moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the particular biological target.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPVYRNCXZZBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2449153.png)

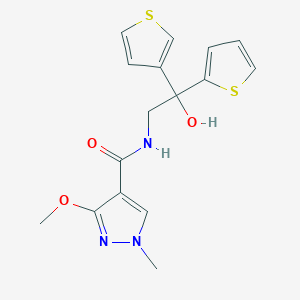

![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)

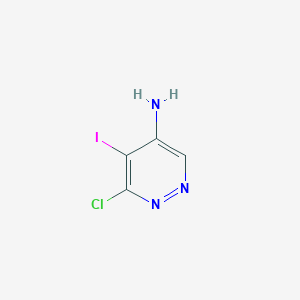

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)